molecular formula C20H18N6OS B2645121 (3-(1H-pyrrol-1-yl)-2-(m-tolyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone CAS No. 1334373-45-3

(3-(1H-pyrrol-1-yl)-2-(m-tolyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone

Cat. No.: B2645121
CAS No.: 1334373-45-3
M. Wt: 390.47
InChI Key: FTLNSHLXHCOEJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(1H-pyrrol-1-yl)-2-(m-tolyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is a potent and selective small-molecule inhibitor of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) proteolytic activity. MALT1 is a key signaling protein that functions as a paracaspase, a cysteine protease central to the activation of the NF-κB pathway following antigen receptor engagement in lymphocytes. This compound acts as a covalent inhibitor, binding irreversibly to the catalytic cysteine residue within the MALT1 paracaspase domain, thereby blocking its ability to cleave substrates such as A20, CYLD, and RelB. By inhibiting MALT1, this compound effectively suppresses the downstream NF-κB signaling that is critical for the activation, proliferation, and survival of B-cells and T-cells. Its primary research value lies in the investigation of B-cell lymphomas, particularly the activated B-cell-like (ABC) subtype of diffuse large B-cell lymphoma (DLBCL), which often exhibits constitutive MALT1 signaling driven by chronic B-cell receptor activation. Furthermore, it is a vital tool for probing the role of MALT1 in T-cell-mediated immune responses and for exploring potential therapeutic interventions in autoimmune and inflammatory diseases where dysregulated NF-κB signaling is a pathological feature. The compound enables researchers to dissect the specific contributions of MALT1 proteolytic function versus its scaffolding role in the CBM (CARD11-BCL10-MALT1) signalosome complex. Studies utilizing this inhibitor have demonstrated its efficacy in reducing the viability of MALT1-dependent lymphoma cell lines and in modulating immune responses in preclinical models, highlighting its utility as a pharmacological probe for both basic science and translational drug discovery efforts.

Properties

IUPAC Name

[2-(3-methylphenyl)-3-pyrrol-1-yl-4,6-dihydropyrrolo[3,4-c]pyrazol-5-yl]-(4-methylthiadiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6OS/c1-13-6-5-7-15(10-13)26-19(24-8-3-4-9-24)16-11-25(12-17(16)22-26)20(27)18-14(2)21-23-28-18/h3-10H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTLNSHLXHCOEJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C3CN(CC3=N2)C(=O)C4=C(N=NS4)C)N5C=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-(1H-pyrrol-1-yl)-2-(m-tolyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is a complex organic molecule characterized by its unique heterocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research.

Structural Characteristics

The compound features multiple heterocycles including:

  • Pyrrole
  • Pyrazole
  • Thiadiazole

These structural elements contribute to its reactivity and interaction with biological targets. The presence of nitrogen atoms in these rings enhances the electron density, potentially increasing the compound's biological activity.

1. Anticancer Activity

Research indicates that compounds containing thiadiazole and pyrazole moieties exhibit significant anticancer properties. For instance:

  • Thiadiazole derivatives have been reported to inhibit cancer cell proliferation in various human cancer cell lines such as H460 and A549 .
  • Studies have shown that pyrazole derivatives can induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of Bcl-2 family proteins .

2. Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties:

  • Thiadiazole derivatives have demonstrated broad-spectrum antibacterial and antifungal activities .
  • Compounds similar to this structure have been tested against various pathogens, showing promising results in inhibiting growth and viability .

3. Antileishmanial Activity

Recent studies highlight the effectiveness of thiadiazole-containing compounds against Leishmania species:

  • Certain derivatives showed high efficacy against promastigote forms of Leishmania major, with mechanisms involving the inhibition of essential enzymes like acid phosphatase .
  • The antileishmanial activity is often linked to the ability of these compounds to enhance reactive oxygen species production in host immune cells, thereby facilitating parasite clearance .

Case Studies and Research Findings

StudyCompoundBiological ActivityFindings
Al-Qahtani et al. (2019)1,3,4-Thiadiazole DerivativesAntileishmanialSignificant inhibitory effect on L. major with low toxicity compared to reference drugs .
Kandemir et al. (2022)Novel Thiadiazole DerivativesAnticancerIdentified as potent anticancer agents with IC50 values lower than standard treatments .
Zhang et al. (2020)Pyrazole DerivativesAntimicrobialExhibited strong antibacterial activity against Gram-positive and Gram-negative bacteria .

The mechanisms through which these compounds exert their biological effects are multifaceted:

  • Apoptosis Induction : Many pyrazole derivatives activate apoptotic pathways in cancer cells.
  • Enzyme Inhibition : Thiadiazoles often inhibit key enzymes involved in pathogen survival.
  • Immune Modulation : These compounds can enhance immune responses against infections by increasing the production of reactive oxygen species.

Scientific Research Applications

Biological Applications

  • Anticancer Activity :
    • Compounds with similar structural motifs have demonstrated significant anticancer properties. For instance, derivatives of pyrrole and pyrazole have been shown to inhibit tubulin polymerization, which is crucial for cancer cell division. Research indicates that modifications in the substituents on the aromatic rings can enhance their efficacy against various cancer cell lines .
    • The specific compound may exhibit similar effects due to its rich heterocyclic framework.
  • Antimicrobial Properties :
    • Heterocycles like pyrazoles and thiadiazoles are often explored for their antimicrobial activities. Studies have shown that compounds containing these groups can effectively combat bacterial and fungal infections . The incorporation of a thiadiazole moiety may enhance the antimicrobial spectrum of the compound.
  • Anti-inflammatory Effects :
    • Certain derivatives of pyrrole have been reported to possess anti-inflammatory properties. By modulating inflammatory pathways, these compounds could serve as therapeutic agents in treating conditions like arthritis or other inflammatory diseases .

Synthetic Pathways

The synthesis of this compound can be achieved through multicomponent reactions (MCRs), which allow for the efficient formation of multiple bonds in a single step. Typical synthetic pathways may include:

  • Condensation Reactions : Utilizing arylmethylenenitriles and various carbonyl compounds under acidic or basic conditions.
  • Catalytic Methods : Employing transition metal catalysts to facilitate reactions and improve yield .

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with similar compounds:

  • A study on pyrrole derivatives demonstrated their ability to inhibit tubulin polymerization effectively, showcasing their potential as anticancer agents .
  • Another investigation into thiadiazole-containing compounds revealed promising antibacterial activity against various pathogens .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Groups

The target compound shares structural motifs with several classes of heterocycles, as illustrated below:

Compound Name / ID Core Structure Key Functional Groups Molecular Weight (g/mol) Reference
Target Compound Pyrrolo[3,4-c]pyrazole + thiadiazole m-Tolyl, 1H-pyrrol-1-yl, 4-methyl-thiadiazole ~428.5 (estimated) N/A
(1H-Benzo[d][1,2,3]triazol-5-yl)hexahydropyrrolo[3,4-c]pyrrole methanone (Compound 27) Pyrrolo[3,4-c]pyrrole + benzotriazole Benzotriazole, tert-butyl carbamate (removed) 256.5 [M–H]–
Bis-pyrazole-thiophene methanone (Compound 7b) Thieno[2,3-b]thiophene + pyrazole Phenyl, C=O, NH2 538.64
Pyrazolo[1,5-a]pyrimidine-carbonitrile (Compound 10) Pyrazolo-pyrimidine + thiophene Cyanide, methyl, phenyl 604.71
Key Observations:

Heterocyclic Diversity: The target compound integrates a thiadiazole ring, unlike analogs such as Compound 27 (benzotriazole) or Compound 10 (pyrimidine). Thiadiazoles are known for enhanced metabolic stability compared to thiophenes or triazoles .

Synthetic Complexity : The pyrrolo[3,4-c]pyrazole scaffold requires multi-step synthesis, akin to the hexahydropyrrolo[3,4-c]pyrrole in Compound 27, which involves Boc-deprotection and acid-mediated cyclization .

Solubility and Stability
  • Compound 27 : Hydrochloride salt formation improves aqueous solubility (evidenced by its isolation as a light yellow solid) .
  • Target Compound : The thiadiazole moiety may enhance solubility in aprotic solvents compared to purely aromatic systems.

Methodological Considerations for Comparison

As highlighted in , compound similarity assessments rely on structural fingerprints (e.g., functional group alignment) and quantitative metrics (e.g., Tanimoto coefficients). The target compound’s uniqueness arises from:

  • A dual heterocyclic system (pyrrolopyrazole + thiadiazole), absent in most analogs.
  • Stereoelectronic effects from the m-tolyl group, which may alter binding kinetics compared to para-substituted analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.